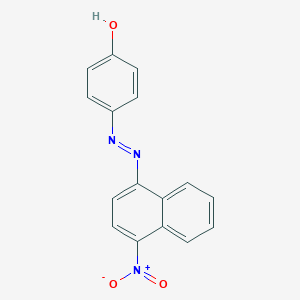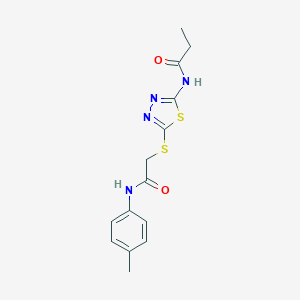![molecular formula C14H12N2O2 B490579 4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol](/img/structure/B490579.png)
4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 4-aminophenol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Alkylated or acylated phenol derivatives.
科学研究应用
4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol has several scientific research applications:
Biology: The compound has been studied for its antimicrobial and antidiabetic activities.
Industry: The compound is used in the production of dyes and pigments.
作用机制
The mechanism of action of 4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
- 4-((4-(Dimethylamino)benzylidene)amino)phenol
- 4-((3-Nitrobenzylidene)amino)phenol
- 4-((Thiophen-2-ylmethylene)amino)phenol
Uniqueness
4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol is unique due to its combination of hydroxyl and imine functional groups, which contribute to its diverse chemical reactivity and biological activities. Its broad-spectrum antimicrobial and antidiabetic properties make it a valuable compound for scientific research and potential therapeutic applications .
属性
分子式 |
C14H12N2O2 |
|---|---|
分子量 |
240.26g/mol |
IUPAC 名称 |
4-[2-(4-hydroxyphenyl)iminoethylideneamino]phenol |
InChI |
InChI=1S/C14H12N2O2/c17-13-5-1-11(2-6-13)15-9-10-16-12-3-7-14(18)8-4-12/h1-10,17-18H |
InChI 键 |
ARIIAXPLJDKFOI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=CC=NC2=CC=C(C=C2)O)O |
规范 SMILES |
C1=CC(=CC=C1N=CC=NC2=CC=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E,2E)-1,2-Diphenyl-2-(phenylimino)ethylidene]aniline](/img/structure/B490581.png)

![3,5-Dimethyl-4-[(2-methyl-1-naphthyl)diazenyl]phenol](/img/structure/B490602.png)
![2-{[(5-Tert-butyl-3-isoxazolyl)imino]methyl}phenol](/img/structure/B490609.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B490613.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B490614.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B490615.png)
![N-(4-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide](/img/structure/B490617.png)
![N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide](/img/structure/B490700.png)
![N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B490737.png)

![N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B490745.png)
![4-methoxy-N-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B490746.png)
![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-ethyl-4(3H)-quinazolinone](/img/structure/B490770.png)
